(3S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride
CAS No.: 2287246-70-0
Cat. No.: VC7374744
Molecular Formula: C9H14ClN3O2
Molecular Weight: 231.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287246-70-0 |
|---|---|
| Molecular Formula | C9H14ClN3O2 |
| Molecular Weight | 231.68 |
| IUPAC Name | (3S,5R)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C9H13N3O2.ClH/c13-6-3-7(10-4-6)9-11-8(12-14-9)5-1-2-5;/h5-7,10,13H,1-4H2;1H/t6-,7+;/m0./s1 |
| Standard InChI Key | VSEYNKGTDUAFID-UOERWJHTSA-N |
| SMILES | C1CC1C2=NOC(=N2)C3CC(CN3)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
The compound’s IUPAC name, (3S,5R)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride, reflects its stereochemistry and functional groups. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄ClN₃O₂ |
| Molecular Weight | 231.68 g/mol |
| CAS Number | 2287246-70-0 |
| SMILES | C1CC1C2=NOC(=N2)C3CC(CN3)O.Cl |
| InChI Key | VSEYNKGTDUAFID-UOERWJHTSA-N |
The hydrochloride salt enhances aqueous solubility, a critical factor for in vitro assays.
Stereochemical Configuration
The (3S,5R) configuration imposes spatial constraints that influence binding to chiral biological targets. The pyrrolidine ring’s hydroxyl group at position 3 and the oxadiazole at position 5 create a bifunctional scaffold capable of hydrogen bonding and π-π interactions.
Synthesis and Preparation
Key Synthetic Routes
Synthesis typically involves cycloaddition reactions to form the 1,2,4-oxadiazole ring, followed by stereoselective pyrrolidine functionalization. A plausible route includes:
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Cyclopropyl-1,2,4-oxadiazole Formation: Reaction of cyclopropanecarbonyl chloride with amidoximes under basic conditions.
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Pyrrolidine Coupling: Stereocontrolled coupling of the oxadiazole intermediate with a protected pyrrolidin-3-ol derivative.
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Hydrochloride Salt Formation: Acidic workup to yield the final product .
Analytical Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity. For example, the NMR spectrum would exhibit signals for the cyclopropyl group (δ 0.5–1.5 ppm), oxadiazole-proximal protons (δ 8.0–9.0 ppm), and pyrrolidine hydroxyl (δ 4.0–5.0 ppm).
Structural and Computational Analysis
Conformational Rigidity
The cyclopropyl group imposes torsional strain, reducing rotational freedom and stabilizing bioactive conformations. Density functional theory (DFT) calculations predict a puckered pyrrolidine ring with the oxadiazole moiety occupying an equatorial position .
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Oxadiazole derivatives demonstrate broad-spectrum antimicrobial activity. The cyclopropyl group may enhance membrane penetration, as observed in fluoroquinolone antibiotics.
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows for derivatization at the pyrrolidine hydroxyl or cyclopropyl positions. Table 1 outlines potential modifications and their effects:
| Modification Site | Impact on Activity |
|---|---|
| Pyrrolidine C3-OH | Alters hydrogen-bond capacity |
| Cyclopropyl Substituent | Modulates lipophilicity |
| Oxadiazole C3 Position | Influences metabolic stability |
Preclinical Development
Suppliers like EvitaChem and Echemi offer the compound for hit-to-lead studies. Its pharmacokinetic profile, though uncharacterized, is anticipated to mirror analogs with high plasma exposure and oral bioavailability .
| Supplier | Purity | Price (mg) |
|---|---|---|
| EvitaChem | >98% | $250 |
| Echemi | >95% | $210 |
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